molecular formula C17H10Cl2F3N3O B2948696 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine CAS No. 338750-35-9

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine

Cat. No.: B2948696
CAS No.: 338750-35-9
M. Wt: 400.18
InChI Key: GQVJERFNOHZPRH-UHFFFAOYSA-N
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Description

This compound features:

  • A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms).
  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent linked via a methyl group to a phenoxy moiety.
  • Chlorine and trifluoromethyl groups, which enhance electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

3-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O/c18-13-8-11(17(20,21)22)9-23-14(13)7-10-1-3-12(4-2-10)26-16-6-5-15(19)24-25-16/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJERFNOHZPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes the use of nonchlorinated organic solvents and controlled reaction temperatures to ensure the stability of the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic reagents like sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For instance, it may act on opioid receptors at the spinal or supraspinal level, contributing to its analgesic effects .

Comparison with Similar Compounds

Haloxyfop Esters (Herbicides)

Examples :

  • Haloxyfop ethoxyethyl ester (CAS 87237-48-7): Molecular formula C19H19ClF3NO5, used as a herbicide .
  • Haloxyfop methyl ester (CAS 69806-40-2): Molecular formula C16H13ClF3NO4, also a herbicide .
Parameter Target Compound (Inferred) Haloxyfop Ethoxyethyl Ester Haloxyfop Methyl Ester
Core Structure Pyridazine Phenoxy propanoate ester Phenoxy propanoate ester
Key Substituents Chloro, trifluoromethyl Chloro, trifluoromethyl Chloro, trifluoromethyl
Molecular Weight ~420–450 (estimated) 433.81 363.73
Application Potential herbicide Herbicide Herbicide

Key Differences :

  • The target compound’s pyridazine core contrasts with the phenoxy propanoate ester backbone of haloxyfop derivatives, likely altering binding affinity to acetyl-CoA carboxylase (a common herbicide target) .

Pyridazine Derivatives with Trifluoromethyl Groups

Examples :

Parameter Target Compound (Inferred) Trifluoroethyl Pyrazole Derivative Piperazine Derivative
Core Structure Pyridazine Pyridazine Pyridazine
Key Substituents Chloro, trifluoromethyl Trifluoroethyl pyrazole Piperazine, chloro
Molecular Weight ~420–450 (estimated) 262.62 381.27
Application Unclear (likely herbicide) Unreported Anti-bacterial, anti-viral

Key Differences :

Benzene-Based Analogs

Example :

  • 2-Chloro-6-(4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)phenoxy)benzenecarbonitrile (CAS 339020-11-0): Molecular formula C20H11Cl2F3N2O, molecular weight 423.22, used in undisclosed applications .
Parameter Target Compound (Inferred) Benzenecarbonitrile Analog
Core Structure Pyridazine Benzene ring
Key Substituents Chloro, trifluoromethyl Chloro, trifluoromethyl
Molecular Weight ~420–450 (estimated) 423.22
Electronic Effects Higher electronegativity Moderate electronegativity

Key Differences :

Hydrazone Derivatives

Example :

Parameter Target Compound (Inferred) Hydrazone Derivative
Core Structure Pyridazine Pyridazine
Key Substituents Chloro, trifluoromethyl Chloro, hydrazone
Molecular Weight ~420–450 (estimated) 446.64
Potential Use Herbicide/Acaricide Unreported

Key Differences :

Research Findings and Implications

  • Structural Flexibility: The target compound’s phenoxy linkage allows for greater rotational freedom compared to rigid hydrazone or ester-based analogs, which may improve bioavailability in plants .
  • Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents enhance resistance to oxidative degradation, a critical feature for long-lasting herbicides .
  • Unresolved Data Gaps : Exact bioactivity data (e.g., IC50 values, field efficacy) for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine, a complex organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyridazine core with various substituents that enhance its biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it significantly influences the pharmacological characteristics of the molecule.

PropertyValue
Molecular FormulaC16H13Cl2F3N2O
Molecular Weight399.19 g/mol
CAS Number646456-06-6

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial growth, such as acyl carrier protein synthase (ACP) and phosphopantetheine transferase (PPTase) .
  • Disruption of Biofilm Formation : The compound may interfere with biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus15.625Bactericidal
Escherichia coli31.25Bactericidal
Pseudomonas aeruginosa62.5Moderate Activity

The compound exhibited bactericidal effects against Gram-positive bacteria, with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Study on Biofilm Inhibition : A study conducted on the effect of this compound on MRSA biofilms showed a reduction in biofilm biomass by over 50% at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .
  • Comparative Efficacy : In comparative studies with standard antibiotics like ciprofloxacin, this compound demonstrated superior efficacy in inhibiting biofilm formation and dispersal in clinical isolates of Staphylococcus epidermidis .

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